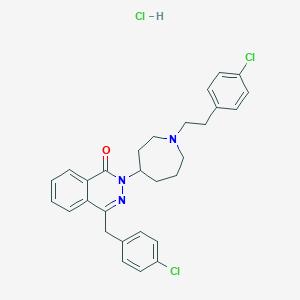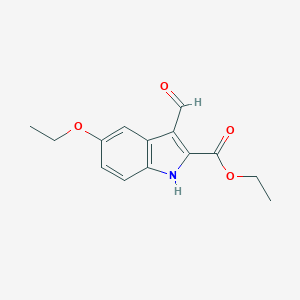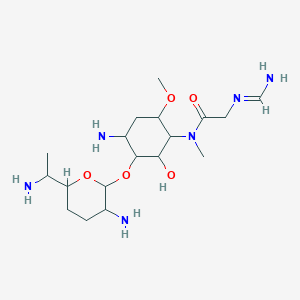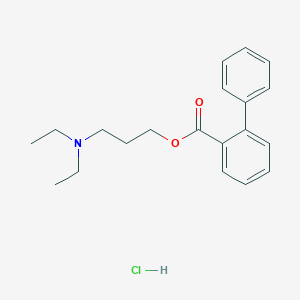![molecular formula C11H12F3N B008950 2-[3-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 109086-17-1](/img/structure/B8950.png)
2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]pyrrolidine is a chemical compound of interest due to its trifluoromethyl group, which is often found in compounds with significant biological and chemical properties. The trifluoromethyl group can influence the physical, chemical, and biological properties of molecules, making them valuable in various applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds closely related to 2-[3-(Trifluoromethyl)phenyl]pyrrolidine involves multistep chemical reactions. For example, the synthesis of pyridine- and pyrrolidine- based derivatives has been reported through processes that might include cyclization, substitution, and condensation reactions under specific conditions to introduce the trifluoromethyl group and form the desired backbone (Bradiaková et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups and pyrrolidine rings has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies provide insights into the geometry, conformation, and electronic structure of these molecules, which are crucial for understanding their chemical behavior and reactivity (Ma et al., 2023).
Chemical Reactions and Properties
Compounds containing the 2-[3-(Trifluoromethyl)phenyl]pyrrolidine structure can undergo various chemical reactions, including nucleophilic substitutions, additions, and cycloadditions. These reactions can modify the chemical structure and introduce new functional groups, significantly altering the compound's properties (De Rosa et al., 2015).
Physical Properties Analysis
The introduction of the trifluoromethyl group into the pyrrolidine ring can significantly affect the physical properties of the molecule, such as solubility, boiling and melting points, and stability. These properties are essential for the compound's application in various fields, including material science and pharmaceuticals (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine derivatives, such as reactivity, acidity, and basicity, are influenced by the trifluoromethyl group. This group can stabilize negative charges, affect the pKa of adjacent functional groups, and influence the overall reactivity of the molecule (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Crop Protection : Trifluoromethyl pyridines, including derivatives like 2-[3-(Trifluoromethyl)phenyl]pyrrolidine, have been used in crop protection products due to their unique physicochemical and agronomic properties. This makes them valuable for future research in crop protection chemicals (Burriss et al., 2018).
Therapeutic Applications : The compound has been studied for its potential as a therapeutic agent. A fluorinated derivative of the sigma-1 receptor modulator E1R, which is a related compound, showed promise in this area (Kuznecovs et al., 2020).
Organic Synthesis : Studies have also explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, providing insights into the synthesis of complex organic compounds (Bradiaková et al., 2009).
Anticancer Potential : A trifluoromethyl-functionalized phosphonopyrrole with a phenyl group, related to this compound, has shown promising anticancer potential by inhibiting cancer cell growth, migration, and apoptosis in human lung and breast cancer cells (Olszewska et al., 2020).
Photovoltaic Materials : Fulleropyrrolidines containing the trifluoromethyl group, similar in structure, exhibit good fluorescence and electrochemical properties. These properties suggest potential applications in photovoltaic conversion materials (Li et al., 2012).
Medicinal Chemistry and Organic Synthesis : Fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which include the trifluoromethyl group, are useful in medicinal chemistry and organic synthesis. Their synthesis is achieved through fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Antibacterial and Antifungal Properties : Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids synthesized using the click chemistry approach show potential as effective antibiotics against human bacterial and fungal pathogens (Jha & Ramarao, 2017).
Asymmetric Synthesis : The compound has been used in asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition, offering potential medical value (Zhi et al., 2016).
Prodrug Development : 3-carboxyisoxazole 3, a new prodrug for an antiarthritic agent, shows promising oral absorption and metabolism to levels similar to the established prodrug. This highlights the compound's relevance in prodrug development (Patterson et al., 1992).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities : Spirooxindole pyrrolidine derivatives synthesized through exo-selective 1,3-dipolar cycloaddition have shown promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).
Safety And Hazards
“2-[3-(Trifluoromethyl)phenyl]pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as having acute toxicity (oral), eye irritation, flammability, skin irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
The future directions for “2-[3-(Trifluoromethyl)phenyl]pyrrolidine” and its derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . Several TFMP derivatives are already used in these industries, and many candidates are currently undergoing clinical trials .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEMRUEAMGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392717 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
CAS RN |
109086-17-1 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109086-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



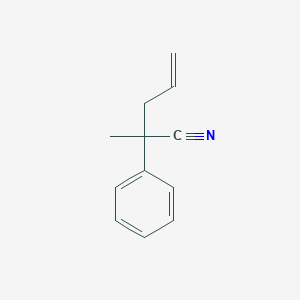
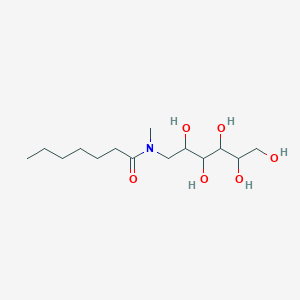
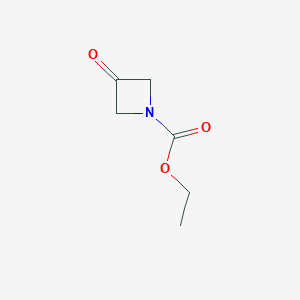
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
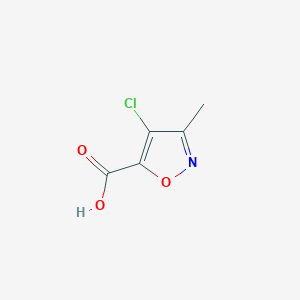
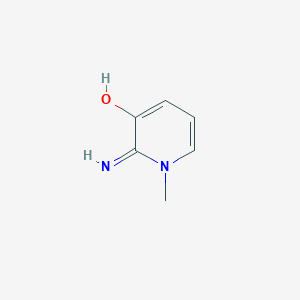
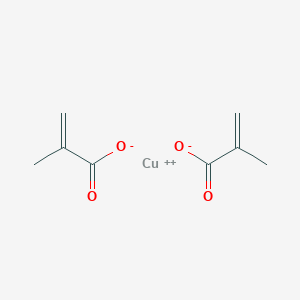
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
